molecular formula C11H8BrFO2 B13183022 Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Katalognummer: B13183022
Molekulargewicht: 271.08 g/mol
InChI-Schlüssel: WOKFEQMSIZJHPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C11H8BrFO2. It is a derivative of phenylpropynoate, featuring bromine and fluorine substituents on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-2-fluorobenzene.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between 3-bromo-2-fluorobenzene and ethyl propiolate in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with new functional groups replacing the bromine atom.

    Reduction: Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate or Ethyl 3-(3-bromo-2-fluorophenyl)propanoate.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the triple bond can participate in cycloaddition reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate
  • Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate
  • Ethyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate

Uniqueness

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The triple bond also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H8BrFO2

Molekulargewicht

271.08 g/mol

IUPAC-Name

ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-5H,2H2,1H3

InChI-Schlüssel

WOKFEQMSIZJHPK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C#CC1=C(C(=CC=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.